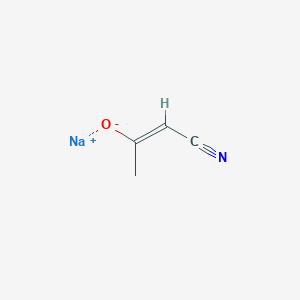![molecular formula C11H12N4O2S B7466593 Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7466593.png)
Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate, also known as ATB-346, is a new anti-inflammatory drug that has shown promising results in preclinical studies. This drug is a derivative of naproxen, a non-steroidal anti-inflammatory drug (NSAID) commonly used for the treatment of pain and inflammation. However, unlike naproxen, ATB-346 has been designed to reduce the gastrointestinal side effects associated with NSAIDs.
Wirkmechanismus
Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate is a prodrug that is activated by the enzyme paraoxonase-1 (PON1) present in the blood. Once activated, it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate has been shown to have several biochemical and physiological effects. It reduces the production of inflammatory mediators such as prostaglandins and leukotrienes, and inhibits the migration of immune cells to the site of inflammation. It also reduces the expression of adhesion molecules on the surface of endothelial cells, which play a key role in the recruitment of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate has several advantages for lab experiments. It has been shown to be more effective than naproxen in reducing inflammation and pain, while also being less toxic to the gastrointestinal tract. However, it is important to note that the effects of Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate may vary depending on the model used for the experiment.
Zukünftige Richtungen
There are several future directions for the research on Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate. One area of interest is the potential use of Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of new prodrugs that can be activated by other enzymes, which could lead to the development of more targeted therapies. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate in humans.
Synthesemethoden
The synthesis of Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate involves the reaction between 4-aminomethylbenzoic acid and 4-amino-1,2,4-triazole-3-thiol in the presence of methanesulfonyl chloride and triethylamine. This reaction leads to the formation of the desired product, which is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate has been extensively studied in preclinical models of inflammation and pain. In these studies, it has been shown to be more effective than naproxen in reducing inflammation and pain, while also being less toxic to the gastrointestinal tract.
Eigenschaften
IUPAC Name |
methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-17-10(16)9-4-2-8(3-5-9)6-18-11-14-13-7-15(11)12/h2-5,7H,6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTGAPBWPLHBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=CN2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide](/img/structure/B7466512.png)

![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B7466523.png)


![2-ethoxy-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzamide](/img/structure/B7466552.png)
![3-(N-(2,4-dimethylphenyl)sulfonyl-4-methoxyanilino)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7466562.png)

![5-Ethyl-7-pyridin-3-yl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7466583.png)
![[2-(3-Chlorophenyl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B7466585.png)


![(E)-2-cyano-N-(2-iodophenyl)-3-[4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466604.png)
